Product packaging for Murranimbine(Cat. No.:CAS No. 161068-68-4)

Murranimbine

Cat. No.: B1169756
CAS No.: 161068-68-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Background of Carbazole (B46965) Alkaloids

Carbazole alkaloids are natural products belonging to the indole (B1671886) alkaloid type, derived from the carbazole scaffold nih.gov. The basic structural motif of these phyto-carbazoles involves a 3-methyl carbazole precursor wikipedia.org. Research has revealed a broad spectrum of biological activities associated with various carbazole alkaloids, encompassing anticancer, neuroprotective, antituberculosis, anti-HIV, antimicrobial, anti-inflammatory, antioxidant, antidiabetic, and antiplatelet aggregative properties nih.govwikipedia.orgplantaedb.com. Notable examples of these compounds include glycozoline, olivacine, ellipticin, glybomine B, mahanimbine, koenimbine, koenigicine, clausazoline-K, mahanine (B1683992), murrayanine (B1213747), and tubingensins A and B nih.govwikipedia.org. The history of carbazole alkaloid research traces back to the isolation of murrayanine, the first such alkaloid reported from a natural source in 1965.

Significance of Dimeric Carbazole Alkaloids in Natural Products Research

Murranimbine is classified as a naturally occurring dimeric carbazole alkaloid. Its defining characteristic is a unique dimeric structure, wherein two carbazole units are covalently linked. This dimerization is less common among carbazole alkaloids and is thought to confer distinct biological activities and potential therapeutic applications that may differ from those of their monomeric counterparts. This compound has been identified in plant species such as Murraya koenigii, commonly known as curry leaf, and Murraya euchrestifolia. Another example of a dimeric N-methoxycarbazole alkaloid is 3,3′-[oxybis(methylene)]bis(9-methoxy-9H-carbazole) (OBMC), also isolated from Murraya koenigii, which has demonstrated antimicrobial properties. The existence and investigation of dimeric carbazole alkaloids highlight their importance in natural product chemistry, offering opportunities for discovering novel scaffolds with unique pharmacological potential.

Overview of this compound's Research History and Challenges

Scope and Objectives of Academic Research on this compound

Academic research on this compound is driven by its intriguing biological activities, positioning it as a compound of interest in pharmacological investigations. Studies have revealed its potential in several therapeutic areas, as summarized below:

ActivityDescription
AntimicrobialDemonstrated effectiveness against various bacterial strains.
AntioxidantShown to scavenge free radicals, potentially protecting against oxidative stress.
Anti-inflammatoryIndicated to inhibit inflammatory pathways.

The scope of academic research on this compound typically involves a comprehensive understanding of its chemical and biological profile. Key objectives include:

Structural Elucidation and Confirmation: Precisely determining and verifying the molecular structure of this compound using advanced spectroscopic techniques.

Biosynthetic Pathway Investigations: Exploring the natural processes by which this compound is produced in its source plants.

Synthetic Method Development: Developing efficient and scalable synthetic or semi-synthetic routes to this compound and its analogs to enable further study and potential drug development.

Pharmacological Activity Assessment: Rigorously evaluating and detailing the mechanisms of its reported biological activities, such as antimicrobial, antioxidant, and anti-inflammatory effects.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the dimeric carbazole scaffold influence its biological properties.

Comparative Studies: Comparing the activities of this compound with its monomeric counterparts to understand the impact of dimerization on biological function.

These objectives aim to clarify the boundaries of the research, maintain focus on specific questions, and ensure the feasibility of the study within available resources. By adhering to these principles, academic research strives to contribute valuable insights into this compound's potential as a lead compound for future pharmaceutical applications and to expand the understanding of dimeric carbazole alkaloids in natural product chemistry.

Properties

CAS No.

161068-68-4

Molecular Formula

C5H6N2O2S

Synonyms

Murranimbine

Origin of Product

United States

Isolation and Structural Characterization of Murranimbine

Natural Occurrence and Botanical Sources

Murranimbine, like many other carbazole (B46965) alkaloids, is a natural product found in higher plants, particularly those belonging to the Murraya genus within the Rutaceae family.

Isolation from Murraya koenigii

Murraya koenigii, commonly known as the curry leaf tree, serves as a primary botanical source for this compound. nih.gov This dimeric carbazole alkaloid is naturally present in Murraya koenigii leaves, often co-occurring with other related alkaloids. nih.govnih.govresearchgate.netdsckarnal.ac.in Studies have reported the isolation of a new dimeric asymmetric carbazole alkaloid from Murraya koenigii (L.) leaves. nih.gov The powdered and dried leaves of this plant are frequently subjected to extraction procedures for the recovery of its alkaloidal constituents. dsckarnal.ac.in

Isolation from Murraya euchrestifolia

This compound was also notably identified and isolated as a novel dimeric carbazole alkaloid from Murraya euchrestifolia Hayata (Rutaceae), a plant collected in Taiwan. nih.govresearchgate.netnih.govplantaedb.com The structural characterization of this compound from this source was achieved through detailed spectrometric analysis. nih.govresearchgate.netnih.govplantaedb.com Isolation efforts have specifically targeted the root bark of Murraya euchrestifolia for this compound.

Other Potential Botanical Sources

The broader class of carbazole alkaloids, which includes this compound, is characteristic of the Rutaceae family. Beyond Murraya koenigii and Murraya euchrestifolia, these compounds are also found in other genera within this family, such as Glycosmis and Clausena. nih.gov Glycosmis pentaphylla is recognized as a rich source of various carbazole alkaloids, encompassing both monomeric and dimeric forms. dsckarnal.ac.in Additionally, species like Clausena excavata and Clausena heptaphylla have been reported to yield a diverse array of carbazole alkaloids. nih.govplantaedb.com

Advanced Isolation and Purification Methodologies

The isolation and purification of this compound from its natural plant sources involve a series of sophisticated chemical techniques, primarily relying on advanced chromatographic and extraction strategies.

Chromatographic Techniques for Separation

Chromatography plays a pivotal role in the separation, identification, and purification of this compound from the complex mixtures found in crude plant extracts. Common chromatographic methods applied include thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC), which are instrumental in distinguishing and quantifying the desired compounds. Column chromatography, frequently employing stationary phases such as silica (B1680970) gel (SiO2) or alumina (B75360) (Al2O3), is a fundamental technique for isolating specific active molecules and purifying botanical extracts.

For the detailed structural characterization of isolated this compound, a suite of advanced spectroscopic techniques is employed. These include Nuclear Magnetic Resonance (NMR) spectroscopy, comprising 1H and 13C NMR, as well as two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Correlation Spectroscopy (COSY), which provide crucial insights into the compound's molecular architecture. Infrared (IR) and Ultraviolet (UV) spectroscopy, along with Mass Spectrometry (MS), are also routinely utilized to complement the structural elucidation process.

Modern Extraction Strategies

Modern extraction strategies for obtaining this compound often begin with preparing the plant material, such as the leaves. For instance, the powdered and dried leaves of Murraya koenigii have been extracted using methanol (B129727) (MeOH) at room temperature to yield a crude extract rich in alkaloids. dsckarnal.ac.in Hexane extracts from Murraya koenigii have also been successfully utilized for the initial isolation steps. nih.gov In some cases, bioassay-guided fractionation of acetone (B3395972) extracts has been applied to efficiently isolate specific bioactive carbazole alkaloids from Murraya koenigii. Beyond direct extraction from plant material, synthetic approaches also contribute to the study and availability of this compound. A notable method involves a one-pot synthesis where the compound is formed from its monomer, girinimbine (B1212953), through a reaction catalyzed by a Lewis acid, such as boron trifluoride diethyl etherate (BF3-Et2O), demonstrating an efficient route for its preparation.

Spectroscopic and Spectrometric Methods for Structural Elucidation

The determination of a compound's chemical structure heavily relies on a combination of advanced spectroscopic and spectrometric techniques nih.govlehigh.edu. These methods provide distinct yet complementary information about the molecular framework, functional groups, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic compounds, including this compound dntb.gov.ua202.45.132ieeesem.comphcogj.comnih.govrsc.org. This technique provides detailed insights into the carbon-hydrogen framework and connectivity within a molecule ieeesem.comlehigh.eduorganicchemistrydata.org. It operates by analyzing the interaction of atomic nuclei with an external magnetic field lehigh.edu.

Key information derived from NMR spectroscopy includes:

Chemical Shift (δ): Indicates the electronic environment of specific nuclei (e.g., protons or carbons), revealing the types of atoms they are bonded to or their proximity to electronegative groups lehigh.eduorganicchemistrydata.org.

Integration: For ¹H NMR, the area under each signal is proportional to the number of equivalent protons contributing to that signal lehigh.edu.

Multiplicity (Splitting): Provides information about the number of neighboring nuclei, which helps in mapping out the connectivity of atoms within the molecule lehigh.edu.

Coupling Constants (J): Measure the strength of interaction between coupled nuclei and can offer insights into dihedral angles and bond configurations organicchemistrydata.org.

Both one-dimensional (1D) NMR, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, and two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely applied for complex structures ieeesem.com. These 2D methods are particularly valuable for establishing proton-proton and proton-carbon correlations, thereby constructing the complete molecular scaffold.

Although specific NMR data for this compound (the dimeric carbazole alkaloid) was not retrieved in detail, a hypothetical representation of the type of data obtained is shown below.

Table 1: Illustrative ¹H NMR Data for a Complex Organic Compound
δ (ppm)MultiplicityIntegrationAssignment (Proton Type)
X.XX(e.g., s, d, t, m)(e.g., 3H, 1H)(e.g., -CH₃, -CH₂, Ar-H)
Y.YY(e.g., d, dd)(e.g., 2H)(e.g., -CH, Ar-H)
Z.ZZ(e.g., s)(e.g., 1H)(e.g., -OH, -NH)
Table 2: Illustrative ¹³C NMR Data for a Complex Organic Compound
δ (ppm)Assignment (Carbon Type)
A.AA(e.g., -CH₃)
B.BB(e.g., -CH₂)
C.CC(e.g., -CH)
D.DD(e.g., Quaternary Carbon)
E.EE(e.g., Carbonyl C)
F.FF(e.g., Aromatic C)

Mass spectrometry (MS) is an indispensable analytical technique used to determine the molecular weight of a compound and to elucidate its elemental composition and structural features through fragmentation patterns 202.45.132lehigh.edufiveable.mewikipedia.orglibretexts.org.

Key aspects of MS analysis include:

Molecular Ion Peak (M+): Represents the intact molecule's mass and provides the molecular weight of the compound being analyzed lehigh.edufiveable.me. It is typically the highest m/z value in the spectrum fiveable.me.

Base Peak: The most intense peak in the mass spectrum, representing the most stable ion formed during fragmentation fiveable.me. It serves as a reference point for comparing the intensities of other peaks fiveable.me.

Fragmentation Patterns: When a molecule is ionized, it can break into smaller, characteristic fragments fiveable.mewikipedia.orggithub.io. The m/z values of these fragment ions provide clues about the substructures present in the molecule fiveable.melibretexts.org. For instance, certain functional groups show predictable cleavage patterns (e.g., alpha cleavage in carbonyl compounds, McLafferty rearrangement, water loss in alcohols) fiveable.melibretexts.org. Isotope peaks (e.g., M+1, M+2) can also provide insights into the elemental composition, particularly for elements with common isotopes like carbon, chlorine, or bromine fiveable.mechemguide.co.uk.

Table 3: Illustrative Mass Spectrometry Data for a Complex Organic Compound
m/z ValueRelative Abundance (%)Interpretation (e.g., Molecular Ion, Fragment)
XXX.X100Base Peak (Most Stable Fragment)
YYY.Y(e.g., 80)Molecular Ion (M+)
ZZZ.Z(e.g., 45)Diagnostic Fragment (e.g., loss of a specific group)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies offer complementary information about the functional groups and electronic transitions within a molecule, respectively 202.45.132nih.govuobabylon.edu.iq.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a sample, leading to changes in the vibrational and rotational movements of molecules lehigh.eduuobabylon.edu.iq. Specific functional groups absorb IR radiation at characteristic frequencies, allowing their identification. For example, carbonyl (C=O), hydroxyl (OH), and amino (NH₂) groups exhibit distinct absorption bands uobabylon.edu.iq. The IR spectrum effectively acts as a "fingerprint" for a molecule uobabylon.edu.iq.

Table 4: Illustrative Infrared (IR) Spectroscopy Data for a Complex Organic Compound
Wavenumber (cm⁻¹)Bond/Functional Group
~3300-3500O-H (Stretch, alcohol/phenol)
~1650-1750C=O (Stretch, carbonyl)
~1600, ~1500C=C (Stretch, aromatic)
~2900-3000C-H (Stretch, aliphatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy examines the absorption of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum uobabylon.edu.iqazooptics.com. This absorption results from electronic transitions within the molecule, particularly involving π-electron systems, conjugated unsaturated systems, and aromatic compounds (chromophores) uobabylon.edu.iqazooptics.com. The resulting spectrum, showing absorbance versus wavelength, provides insights into the presence of conjugated systems and aromatic rings azooptics.com. The wavelength of maximum absorbance (λmax) and the intensity of the absorption peaks are important parameters azooptics.com.

Table 5: Illustrative Ultraviolet-Visible (UV-Vis) Spectroscopy Data for a Complex Organic Compound
λmax (nm)Absorption Type/Chromophore
~220-280(e.g., Aromatic system, π→π)
~280-350(e.g., Conjugated carbonyl, n→π)
>400(e.g., Highly conjugated system, visible region)

For chiral molecules, determining the absolute configuration (AC) is a critical aspect of structural elucidation. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical method used for this purpose nih.govnih.govresearchgate.netrsc.orgfrontiersin.org.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule nih.govnih.gov. The resulting ECD spectrum, characterized by Cotton effects (positive or negative bands at specific wavelengths), can be compared to theoretical calculations (e.g., using time-dependent density functional theory, TDDFT) or to spectra of analogous compounds with known absolute configurations nih.govresearchgate.netrsc.orgfrontiersin.org. This comparison allows for the assignment of the absolute stereochemistry of chiral centers within the molecule, especially when appropriate chromophores are present researchgate.net.

Table 6: Illustrative Electronic Circular Dichroism (ECD) Data for a Chiral Compound
Wavelength (nm)Δ Absorbance (Δε) / Cotton EffectAbsolute Configuration Indication
X.X(e.g., Positive)(e.g., S-configuration at C-X)
Y.Y(e.g., Negative)(e.g., R-configuration at C-Y)

Synthetic Approaches to Murranimbine and Its Analogues

Total Synthesis Strategies

Total synthesis endeavors to construct Murranimbine and its analogues from basic chemical building blocks, offering complete control over the molecular architecture.

For this compound, a primary retrosynthetic disconnection involves its formation as a dimer. Research indicates that this compound can be synthesized in a single step from its monomer, girinimbine (B1212953), through a Lewis acid-mediated reaction bidd.groupmetabolomicsworkbench.org. This suggests a key disconnection at the dimerization linkage, highlighting girinimbine as a crucial building block.

More broadly, for the synthesis of the carbazole (B46965) core, a common retrosynthetic strategy involves a Diels-Alder cycloaddition reaction. This approach disconnects the carbazole ring system into a diene and a dienophile, which can then be assembled through a [4+2] cycloaddition nih.govscispace.comchem960.com. Subsequent aromatization and cyclization steps would then lead to the carbazole nucleus.

A significant advancement in this compound synthesis is the development of a one-pot methodology. This compound, a naturally occurring dimeric carbazole alkaloid, has been successfully synthesized in a single step using Lewis acid, specifically boron trifluoride diethyl etherate (BF₃-Et₂O), on its monomer, girinimbine bidd.groupmetabolomicsworkbench.org. This efficient approach underscores the utility of one-pot reactions in streamlining the synthesis of complex natural products.

Lewis acid-mediated dimerization reactions play a pivotal role in the synthesis of dimeric carbazole alkaloids, including this compound. The direct synthesis of this compound from girinimbine is achieved through a Lewis acid-mediated process, with BF₃-Et₂O being a particularly effective catalyst bidd.groupmetabolomicsworkbench.org. Beyond dimerization, Lewis acids can also mediate intramolecular cycloaddition reactions of carbazole monomers. An example includes the BF₃-Et₂O-mediated intramolecular cycloaddition of mahanimbine, which yields cycloadducts such as bicyclomahanimbine bidd.group. These reactions demonstrate the utility of Lewis acids in promoting the formation of complex structures within the carbazole family.

The Diels-Alder cycloaddition reaction is a foundational strategy for constructing the carbazole ring system due to its efficiency in forming complex molecular structures with high regio- and stereoselectivity scispace.com. This [4+2] cycloaddition, involving a diene and a dienophile, is particularly valuable for synthesizing heterocyclic compounds like carbazoles scispace.com. For example, the regioselective cycloaddition of exo-2-oxazolidinone dienes to dienophiles like acrolein, followed by aromatization and palladium-promoted cyclization, has been utilized for the synthesis of natural carbazoles such as Murrayanine (B1213747) and Murrayafoline A nih.gov. Furthermore, domino Diels-Alder reactions involving indole-based dienes with various dienophiles, such as chalcones, have been shown to efficiently yield polyfunctionalized carbazoles chem960.com.

Semisynthesis and Derivatization Methodologies

Semisynthesis involves starting from a naturally occurring complex molecule and chemically modifying it to obtain desired compounds. The one-step synthesis of this compound from girinimbine exemplifies a semisynthetic approach, given that girinimbine is a natural product bidd.groupmetabolomicsworkbench.org. This method leverages the inherent structural complexity of a readily available natural precursor to generate a more intricate dimeric alkaloid. While specific derivatization methodologies directly applied to this compound were not detailed, the broader field of carbazole alkaloid chemistry often involves various chemical transformations to modify these compounds for different applications or to produce new analogues.

Compound Names and PubChem CIDs

Modification of Natural Precursors

One notable approach to synthesizing this compound involves the direct modification of its naturally occurring monomeric precursors. This compound has been successfully synthesized in a single step through the application of a Lewis acid, specifically boron trifluoride diethyl etherate (BF₃-Et₂O), to its monomer, girinimbine nih.govwikipedia.org. This method highlights a straightforward pathway to the dimeric structure by utilizing existing natural building blocks. Similarly, a new dimer derived from koenidine has also been synthesized following an analogous procedure nih.gov.

A summary of these modifications is presented in Table 1.

PrecursorReagent/CatalystProductNotesSource
GirinimbineBF₃-Et₂OThis compoundOne-step synthesis nih.govwikipedia.org
KoenidineBF₃-Et₂OKoenidine DimerAnalogous one-step dimerization nih.gov

Chemical Transformations of the Carbazole Skeleton

Beyond direct dimerization of natural precursors, other synthetic strategies for this compound and its analogues rely on intricate chemical transformations of the foundational carbazole skeleton. One-pot synthesis methods, often employing palladium-catalyzed reactions, enable the efficient construction of this compound from simpler precursor molecules, thereby streamlining the synthetic process and reducing the need for numerous steps and reagents nih.gov. The hexadehydro-Diels-Alder reaction represents another versatile approach that can be adapted for the construction of complex polycyclic structures, including those found in this compound nih.gov.

Various coupling and cyclization reactions are also critical for building complex carbazole structures. For instance, FeCl₃-catalyzed cross-coupling reactions, involving sequential C–N and C–C bond formation via tandem C–H and N–H bonds functionalization, offer a novel route to dimeric carbazole derivatives, as exemplified by the synthesis of murrabicine from murrayacine (B1624111) nih.gov. Furthermore, late-stage Ullmann-type coupling of fully functionalized carbazole subunits has been employed in the total synthesis of methylene-bridged biscarbazole alkaloids, such as bismurrayafoline-A, bismurrayafolinol, chrestifolines B-D, murrastifoline-C, and murrafoline-E. These transformations frequently involve palladium(0)- and palladium(II)-catalyzed coupling reactions nih.gov. Palladium-catalyzed double N-arylation reactions have also been utilized for the one-step construction of carbazoles, which has been applied in the total synthesis of murrastifoline-A tcmsp-e.com.

In addition to coupling reactions, other cyclization and aromatization strategies are employed. The p-toluenesulfonic acid (p-TsOH)-catalyzed Diels–Alder reaction of 3-(indol-3-yl)maleimides with chalcones, followed by dehydrogenation through DDQ oxidation, yields aromatized pyrrolo[3,4-c]carbazoles in high yields researchgate.net. Similarly, a one-pot reaction involving 3-(indol-3-yl)-1,3-diphenylpropan-1-ones and chalcones or benzylideneacetone (B49655) in the presence of p-TsOH and DDQ leads to polyfunctionalized carbazoles researchgate.net. Photocyclization of N-substituted carbazole derivatives has also been explored for synthesizing carbazole-fused radicals, demonstrating the diverse chemical methods available for manipulating the carbazole framework uni.lu.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly integrated into synthetic methodologies to minimize environmental impact and enhance sustainability. The core tenets of green chemistry aim to reduce or eliminate the generation and use of hazardous substances in chemical product design, manufacturing, and application nih.govnih.gov. Key principles relevant to the synthesis of this compound and other carbazoles include waste prevention, maximizing atom economy, designing less hazardous chemical syntheses, using safer solvents and auxiliaries, designing for energy efficiency, utilizing renewable feedstocks, reducing unnecessary derivatization, and employing catalysis researchgate.net.

Another green approach involves the use of microwave procedures, which can significantly reduce reaction times and enhance yields, as demonstrated in the synthesis of carbazoles via the Cadogan reaction, achieving an excellent yield of 96% wikipedia.org. Such methods also contribute to energy efficiency by reducing heating times. Furthermore, efforts to avoid the use of hazardous solvents like benzene (B151609) and conduct reactions at room temperature enhance environmental safety and efficiency nih.govnih.gov. The minimization or avoidance of unnecessary derivatization steps, such as using blocking or protecting groups, aligns with green chemistry by reducing the need for additional reagents and mitigating waste generation researchgate.net. The strategic use of catalysts is also crucial, as they can accelerate reactions, allowing for lower temperatures and more efficient processes nih.gov. Enzymes, in particular, offer high specificity, often eliminating the need for protecting groups and further promoting greener synthetic routes.

Compound Names and PubChem CIDs

Biosynthetic Pathways and Precursor Studies

Proposed Biosynthetic Routes to Carbazole (B46965) Alkaloids

Carbazole alkaloids are a diverse class of natural products found across various life forms, including higher plants, fungi, and certain bacteria. In plants, the biosynthesis of these compounds, particularly phyto-carbazoles prevalent in the Rutaceae family (to which Murraya belongs), is generally postulated to originate from the shikimate pathway fishersci.se. The shikimate pathway is a fundamental metabolic route in plants, fungi, and bacteria, responsible for providing the carbon skeletons necessary for the biosynthesis of aromatic amino acids, including L-tryptophan frontiersin.orgnih.gov.

The core tricyclic carbazole skeleton is understood to be derived primarily from L-tryptophan, pyruvate (B1213749), and units originating from acetate (B1210297) wikipedia.orgresearchgate.netnih.gov. The generally proposed initial steps involve:

The deamination of L-tryptophan (PubChem CID: 6305) to form indolepyruvic acid (IPA) (PubChem CID: 803) wikipedia.orgresearchgate.netnih.govmpg.dethegoodscentscompany.comuni.lunih.govuni.lumetabolomicsworkbench.org. This reaction is typically catalyzed by an aminotransferase enzyme wikipedia.orgresearchgate.netnih.gov.

Subsequently, indolepyruvic acid condenses with pyruvate (PubChem CID: 1060, 107735) to yield an α-hydroxy-β-keto acid intermediate wikipedia.orgresearchgate.netnih.govnih.govnih.gov. This carboligation step is often facilitated by a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme researchgate.netnih.govmdpi.com.

Following these initial steps, a series of cyclization and modification reactions lead to the formation of the characteristic carbazole ring system wikipedia.orgresearchgate.net. For dimeric carbazole alkaloids like murranimbine, which consists of two carbazole units mdpi.com, the pathway extends to include dimerization events of monomeric carbazole precursors.

Enzymatic Mechanisms in this compound Formation

While the general enzymatic steps for forming the basic carbazole scaffold have been studied, particularly in bacterial systems (e.g., enzymes like NzsH, NzsJ, and NzsI involved in neocarazostatin A biosynthesis) researchgate.netnih.govmdpi.com, detailed specific enzymatic mechanisms for the direct formation of this compound in plants are still under investigation.

Transcriptomic analyses of Murraya koenigii, the primary source of this compound, have provided insights into potential enzyme families involved in carbazole alkaloid biosynthesis. These include:

Polyketide synthases: These enzymes are involved in the assembly of polyketide chains, which can be precursors to various secondary metabolites.

Prenyltransferases: These enzymes catalyze the addition of prenyl groups, which are common modifications found in many natural products.

Methyltransferases: Responsible for methyl group additions, which can alter solubility and biological activity.

Cytochrome P450s: These are a large superfamily of enzymes crucial for diverse chemical transformations in secondary metabolism, including hydroxylation and oxidative cyclization reactions nih.govnih.gov. Their presence suggests roles in tailoring the carbazole core and potentially facilitating dimerization processes.

The identification of these gene families provides a foundation for future functional characterization of specific enzymes involved in the later stages of this compound biosynthesis, particularly the dimerization of its monomeric units.

Identification of Biosynthetic Intermediates

Upstream intermediates, common to the general carbazole alkaloid pathway, include L-tryptophan (PubChem CID: 6305) and indolepyruvic acid (PubChem CID: 803), which are key starting materials wikipedia.orgresearchgate.netnih.gov. Pyruvate (PubChem CID: 1060, 107735) also plays a direct role in the formation of the carbazole skeleton wikipedia.orgresearchgate.netnih.gov.

Table 1: Key Biosynthetic Precursors and Intermediates

Compound NamePubChem CIDRole in Biosynthesis
L-Tryptophan6305Primary precursor of the indole (B1671886) moiety of carbazoles.
Indolepyruvic Acid803Intermediate derived from L-tryptophan.
Pyruvate1060, 107735Co-precursor in carbazole skeleton formation.
Girinimbine (B1212953)96943Monomeric precursor that dimerizes to form this compound.

Metabolic Profiling for Biosynthetic Pathway Elucidation

Metabolic profiling, or metabolomics, is a powerful "omics" technology that involves the comprehensive measurement of low-molecular-weight metabolites and their intermediates within a biological system researchgate.netnih.govnih.govmdpi.comnih.gov. This approach is invaluable for characterizing the metabolome of plants and elucidating how their metabolic networks respond to genetic modifications or environmental stimuli researchgate.net.

In the context of alkaloid biosynthesis, metabolomics-driven strategies aid in identifying enzymatic reactions, intermediary metabolites, and regulatory mechanisms, thereby assisting in pinpointing key enzymes and understanding their functions frontiersin.org. For instance, this compound itself has been identified as a metabolite through metabolic profiling in studies focusing on plant resistance, such as in barley genotypes uni.lunih.gov. This identification underscores the utility of metabolomics in detecting and quantifying secondary metabolites present in various plant species.

By integrating metabolic profiling data with genomic and transcriptomic information, researchers can gain a more holistic understanding of biosynthetic pathways. This integrative approach allows for the characterization of enzyme activities by observing changes in metabolite concentrations before and after specific enzymatic reactions, and it can facilitate the discovery of novel genes encoding enzymes involved in these pathways frontiersin.orgthieme-connect.com. Both untargeted metabolomics (for broad discovery) and targeted metabolomics (for specific metabolite analysis) are employed, often utilizing advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy researchgate.netnih.govnih.govmdpi.com. Through such comprehensive analyses, the complex biosynthetic routes of compounds like this compound can be systematically mapped and understood.

Mechanistic Investigations of Biological Activities in Preclinical Models

Antimicrobial Activities

Antibacterial Mechanisms of Action

Specific studies elucidating the antibacterial mechanisms of Murranimbine, including its primary cellular targets, effects on bacterial membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis, are not available in the current body of scientific literature.

Antifungal Mechanisms of Action

There is a lack of research data on the specific antifungal mechanisms of this compound. Information regarding its potential to disrupt fungal cell walls or membranes, inhibit ergosterol (B1671047) synthesis, or interfere with fungal cellular processes is not documented in the available preclinical studies.

Synergistic Effects with Other Agents

No preclinical studies were found that investigate the synergistic effects of this compound with other antimicrobial agents. Consequently, there is no data to present on its potential to enhance the efficacy of conventional antibiotics or antifungals.

Anti-inflammatory Pathways Modulation

Cellular and Molecular Targets in Inflammation

The specific cellular and molecular targets of this compound in the context of inflammation have not been identified in the available scientific literature. There is no information on its interaction with key inflammatory cells (e.g., macrophages, neutrophils) or its direct targets within inflammatory pathways.

Signaling Pathway Interventions

Detailed investigations into how this compound may intervene in specific signaling pathways central to inflammation, such as the NF-κB, MAPK, or JAK/STAT pathways, are absent from the current scientific record.

Antioxidant Mechanisms

Limited direct evidence is available from preclinical studies specifically detailing the free radical scavenging capabilities of this compound. However, studies on analogous carbazole (B46965) alkaloids suggest potential antioxidant activity. For instance, the structurally related compound murrayanine (B1213747) has been shown to increase levels of reactive oxygen species (ROS) in A549 lung adenocarcinoma cells, which points to an influence on the cellular redox environment. nih.gov While this indicates an interaction with ROS, it does not directly quantify its scavenging ability.

Further research, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays, would be necessary to quantitatively determine the intrinsic free radical scavenging capacity of this compound.

The precise pathways through which this compound may mitigate oxidative stress have not been extensively elucidated in preclinical models. Research into the effects of this compound on key oxidative stress-responsive signaling pathways, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway, is currently lacking. The Nrf2-Keap1 pathway is a critical regulator of cellular antioxidant responses, and its activation leads to the expression of numerous antioxidant and detoxification enzymes. nih.govfrontiersin.orgmdpi.commdpi.commdpi.com Investigation into whether this compound can modulate this pathway would provide significant insight into its potential antioxidant mechanisms.

A study on the related carbazole alkaloid murrayanine demonstrated an increase in ROS levels in A549 cancer cells, suggesting a pro-oxidant effect in a cancerous context rather than a direct antioxidative stress-mitigating role. nih.gov This highlights the complexity of the compound's effects on cellular redox status, which may be cell-type and context-dependent.

Antiproliferative and Cytotoxic Effects (In Vitro and Preclinical Cell Models)

In preclinical in vitro models, the carbazole alkaloid murrayanine, which is structurally similar to this compound, has demonstrated significant antiproliferative effects. In a study involving the human lung adenocarcinoma cell line A549, murrayanine inhibited cell growth in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 9 μM. nih.gov Notably, the cytotoxic effects of murrayanine were found to be selective for cancer cells, as the proliferation of normal human lung fibroblast cells (MRC-5) was negligibly affected. nih.gov

Table 1: Cytotoxic Effects of Murrayanine on A549 and MRC-5 Cells

Cell Line Compound IC50 Value
A549 (Lung Adenocarcinoma) Murrayanine 9 μM

This table is based on data from a study on murrayanine, a compound structurally related to this compound.

Preclinical investigations using the related compound murrayanine have provided insights into the induction of apoptosis and cell cycle arrest as potential mechanisms for its anticancer activity. In A549 lung cancer cells, treatment with murrayanine led to a significant increase in the percentage of apoptotic cells. nih.gov This was further substantiated by the observed increase in the cleavage of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic pathway, respectively. nih.gov Furthermore, murrayanine treatment resulted in an increased Bax/Bcl-2 ratio, indicating a shift towards a pro-apoptotic state. nih.gov

Fluorescence-activated cell sorting (FACS) analysis revealed that murrayanine induces cell cycle arrest in A549 cells at the G2/M phase. nih.gov This arrest was associated with a reduction in the expression of cyclin D and cyclin E, as well as cyclin-dependent kinases (CDK) 2, 4, and 6. nih.gov Concurrently, an upregulation in the expression of the CDK inhibitors p21 and p27 was observed, which are known regulators of cell cycle progression. nih.gov

Table 2: Effect of Murrayanine on Cell Cycle and Apoptotic Markers in A549 Cells

Marker Effect of Murrayanine Treatment
Apoptotic Cells Increased
Cleaved Caspase-3 Increased
Cleaved Caspase-9 Increased
Bax/Bcl-2 Ratio Increased
Cell Cycle Phase Arrest at G2/M
Cyclin D and E Decreased Expression
CDK2, 4, and 6 Decreased Expression

This table summarizes findings from a study on murrayanine, a compound structurally related to this compound.

While specific molecular targets of this compound in cancer cells are yet to be fully identified, studies on the related alkaloid murrayanine suggest the involvement of key signaling pathways that regulate cell proliferation and survival. In A549 lung adenocarcinoma cells, murrayanine treatment was found to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK). nih.gov The MAPK signaling pathways, including the p38 pathway, are crucial in the regulation of cellular processes such as proliferation, differentiation, and apoptosis. nih.govnih.govabmole.com

Further research is required to definitively identify the direct molecular targets of this compound and to understand the full spectrum of signaling pathways it modulates in various cancer cell lines.

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism through which natural compounds exert their therapeutic effects. However, specific data on this compound's activity against the requested enzyme targets is limited.

Alpha-Amylase and Alpha-Glucosidase Inhibition

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov While extracts from Murraya koenigii, a plant known to contain this compound, have shown alpha-amylase inhibitory effects, the specific contribution of this compound to this activity has not been isolated and reported. researchgate.netdntb.gov.ua Studies on various other plant extracts have identified potent alpha-glucosidase inhibitors, highlighting the potential of natural products in this area. nih.govnih.govjbums.orgmdpi.comresearchgate.netresearchgate.net However, research that specifically quantifies the inhibitory concentration (IC50) of purified this compound against alpha-amylase and alpha-glucosidase is not available in the current body of literature.

Phosphodiesterase (PDE) Inhibition (for related carbazoles)

Phosphodiesterases (PDEs) are a family of enzymes that regulate cellular signaling by degrading cyclic nucleotides like cAMP and cGMP. lbl.gov Inhibitors of these enzymes have therapeutic applications in a wide range of diseases, including cardiovascular conditions, inflammatory diseases, and neurological disorders. nih.govcvpharmacology.comnih.govfrontiersin.org Natural products, such as flavonoids, have been identified as potential PDE inhibitors. nih.gov Although this compound belongs to the carbazole alkaloid family, specific studies investigating the PDE inhibitory activity of this compound or closely related carbazole alkaloids are not prominently featured in scientific reports. Therefore, its potential role as a PDE inhibitor remains uninvestigated.

Other Investigated Biological Activities (e.g., Herbicidal)

The exploration of natural compounds for novel applications extends to agriculture. Some alkaloids, such as those related to berberine, have been tested for fungicidal and herbicidal properties. nih.gov Other natural compounds, including essential oils and their constituents, have also demonstrated herbicidal effects, often by disrupting plant cell membranes. nih.gov However, there is no available scientific literature that reports on the evaluation of this compound for herbicidal activity.

Advanced Preclinical Models for Activity Assessment

Modern drug discovery relies on sophisticated preclinical models to better predict human responses.

In vitro Cell-Based Assay Systems

In vitro cell-based assays are fundamental tools in pharmacology and toxicology for assessing a compound's biological effects, such as cytotoxicity, cell viability, and proliferation. murigenics.comcorning.comnih.gov Common methods include MTT and Crystal Violet assays, which measure metabolic activity and cell attachment, respectively. springernature.comnih.gov These high-throughput screening assays provide quantitative data on a compound's potency and efficacy. murigenics.comnih.gov Despite the wide applicability of these techniques, specific studies employing cell-based assays to investigate the biological activities of this compound are not documented in the available research.

Organoid and 3D Cell Culture Models

Three-dimensional (3D) cell culture systems, including organoids, represent a significant advancement over traditional 2D models. nih.govmdpi.com These models more accurately mimic the complex architecture, cell-cell interactions, and microenvironment of in vivo tissues. nih.govmdpi.com Organoids, derived from stem cells, can self-organize into structures resembling miniature organs, providing a more physiologically relevant platform for disease modeling and drug screening. nih.govnih.govresearchgate.net While these models are increasingly used in various fields, particularly in cancer and neuroscience research, there is currently no evidence in the scientific literature to suggest that this compound has been studied using organoid or other 3D cell culture models. nih.govyoutube.com

An article on the mechanistic investigations of the biological activities of this compound in preclinical models, as requested, cannot be generated at this time. Extensive searches for scientific literature detailing the in vivo efficacy assessment of this compound in animal models, including murine and patient-derived xenograft (PDX) models, did not yield any specific research findings for this particular compound.

The current body of available scientific literature does not appear to contain studies that have investigated the effects of this compound in the specific preclinical contexts outlined in the provided structure. Research on related carbazole alkaloids from the same source, Murraya koenigii, does indicate that such compounds are subjects of preclinical investigation, including in vivo models, for their potential therapeutic properties. However, this information does not directly address the efficacy or mechanistic aspects of this compound.

Therefore, due to the absence of specific data on this compound in the requested preclinical models, the generation of a scientifically accurate and detailed article strictly adhering to the provided outline is not possible.

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Key Pharmacophores in Murranimbine

The carbazole (B46965) scaffold forms the core of this compound, a feature shared with numerous other bioactive alkaloids. For closely related carbazole alkaloids, specific structural elements have been identified as crucial pharmacophores contributing to their biological activities. For instance, in mahanine (B1683992) (MN), a pyranocarbazole alkaloid, the C7-OH group and the 9-NH group have been found to be significant contributors to its cytotoxicity japsonline.comjapsonline.com. Methylation of the C7-OH group in mahanine has been shown to reduce its antiproliferative activity, highlighting the importance of the free hydroxyl group at this position japsonline.com. Similarly, a hydroxy group at C-7 in other cytotoxic carbazole alkaloid derivatives plays an essential role in promoting their cytotoxic effects sci-hub.se. While direct identification of pharmacophores for this compound itself is limited in current literature, its dimeric carbazole structure suggests that similar functional groups and their spatial arrangement could be critical for any observed biological activities.

Rational Design of this compound Derivatives and Analogues

This compound itself is a natural analogue, formed through the union of two girinimbine (B1212953) units, which are branched from N(1) and C(12) of one unit to C(12') and C(11'), respectively, of the other vdoc.pub. This natural dimerization represents a form of structural modification. The synthesis of this compound from its monomer, girinimbine, demonstrates a foundational approach to creating such dimeric structures iicb.res.inresearchgate.netdhwu.ac.in.

In the broader context of carbazole alkaloids, rational design strategies have been applied to develop derivatives and analogues with improved pharmacological properties. For example, semi-synthetic derivatives of murrayanine (B1213747) have been developed, demonstrating enhanced pharmacotherapeutic results compared to the parent compound easpublisher.com. Studies on murrayanine-chalcone hybrids have explored the impact of substituent positions and types on activity. For instance, para-substitution of a hydroxyl group in murrayanine-chalcone derivatives significantly influenced anti-inflammatory activity, with para-substituted compounds exhibiting the highest potential medcraveonline.com. Similarly, for locomotor inhibitory effects, the position and type of substituents on murrayanine-chalcone derivatives were found to be critical, with distinct preferences for fluorine and iodine substituents at different positions scientiaricerca.com. While these studies illustrate successful rational design efforts for other carbazole scaffolds, explicit details on the rational design of this compound derivatives for specific target enhancement are less documented.

Computational Chemistry and Molecular Docking for SAR Elucidation

Computational chemistry and molecular docking are powerful tools increasingly employed in SAR elucidation and drug design, enabling the prediction of binding affinities and interactions between molecules and their biological targets researchgate.netresearchgate.netresearchgate.netnih.govnih.govnih.govyoutube.com. These in silico methods allow for the visualization and analysis of chemical compounds and their interactions within a receptor pocket, providing insights into the molecular basis of activity youtube.com.

While general applications of molecular docking in identifying potential drug candidates and understanding protein-ligand interactions are well-established, specific detailed studies utilizing computational chemistry and molecular docking to elucidate the SAR of this compound are not extensively reported in the provided search results. This compound has been mentioned in the context of molecular docking studies as a potential anti-obesity agent, indicating its consideration in computational screening efforts, though the detailed findings of such studies are not provided humanjournals.com. The methodology typically involves predicting the binding orientation of ligands to an enzyme, assessing the stability of protein-ligand interactions through molecular dynamics simulations, and identifying key residues responsible for complex stabilization nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural and physicochemical properties of a set of compounds with their biological activities. This enables the development of predictive models for the activity of newly designed compounds iicb.res.indhwu.ac.inresearchgate.nethumanjournals.comnih.gov. QSAR analysis can reveal critical structural features that influence activity and aid in the rational design process.

While QSAR has been successfully applied to various chemical classes, including some natural product derivatives like isoflavone-cytisine hybrids and MurF inhibitors researchgate.netnih.gov, direct QSAR studies specifically establishing models for this compound's biological activities were not found in the search results. The general application of QSAR would involve selecting optimal combinations of pharmacophoric models and physicochemical descriptors to derive self-consistent equations that predict activity nih.gov.

Conformational Analysis and Stereochemical Influences on Activity

The conformational flexibility and specific stereochemical arrangement of a molecule can significantly influence its interaction with biological targets and, consequently, its activity. For this compound, its relative stereochemistry has been established through spectroscopic techniques, specifically NOE (Nuclear Overhauser Effect) experiments vdoc.pub. This indicates that the precise three-dimensional orientation of its atoms and functional groups has been characterized, a crucial step in understanding its potential biological interactions.

In a broader sense, conformational analysis helps in understanding the preferred shapes a molecule can adopt, while stereochemical influences refer to how different spatial arrangements (e.g., enantiomers, diastereomers) lead to distinct biological outcomes. For example, enzymes like MurD can exist in various conformational states (open, closed, intermediate), and the movement between these states upon substrate binding is critical for their function researchgate.net. While the specific impact of conformational changes or stereochemical variations of this compound itself on its activity is not detailed in the available literature, the initial determination of its stereochemistry implies its relevance for future biological studies.

Advanced Analytical Methodologies in Murranimbine Research

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in Murranimbine research, particularly for metabolite identification. HRMS instruments, often coupled with liquid chromatography (LC-HRMS), offer exceptional mass resolution, accuracy, and sensitivity, allowing for the precise determination of elemental formulae, which is crucial for identifying known compounds and uncovering new ones (dereplication). journalofappliedbioanalysis.comsemanticscholar.orgresearchgate.net

In metabolomics, HRMS plays a vital role in the rapid detection and dereplication of secondary metabolites. journalofappliedbioanalysis.comsemanticscholar.org It allows for the direct analysis of crude extracts without extensive purification, and large datasets can be processed efficiently. journalofappliedbioanalysis.comsemanticscholar.org HRMS-based techniques are considered a leading tool for detecting and identifying pharmacologically active secondary metabolites. researchgate.net Fragmentation experiments (MS/MS) provide complementary structural information by matching measured spectra against predicted fragments of metabolites, aiding in structural elucidation. journalofappliedbioanalysis.comsemanticscholar.org Ion Mobility Mass Spectrometry (IM-MS) further enhances discovery by measuring the ion's collision cross-section (CCS), offering insights into molecular size, shape, and charge. journalofappliedbioanalysis.comsemanticscholar.org

One study has identified this compound (C₃₆H₃₄N₂O₂) as a resistance-related metabolite in barley using LC-MS-based metabolomics, highlighting its potential identification and quantification in complex biological samples. nih.gov

Advanced NMR Techniques for Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a central analytical technique in natural product chemistry, offering a diverse range of applications, including the structural elucidation and analytical applications of complex mixtures. mdpi.comcreative-biostructure.com NMR techniques are particularly valuable for analyzing complex natural products, including alkaloids, and can often be performed without prior physical separation of components. mdpi.comacs.orgacs.org

Commonly used one-dimensional NMR methods include ¹H NMR and ¹³C NMR. ¹H NMR provides information on the types of hydrogen environments, chemical shifts, and relative proton numbers, while ¹³C NMR is essential for mapping the carbon skeleton. creative-biostructure.commdpi.com For complex mixtures containing this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC/HSQC (Heteronuclear Multiple-Quantum Coherence/Heteronuclear Single-Quantum Coherence), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to provide detailed structural information and assign individual components. mdpi.comacs.orgacs.org Quantitative NMR (qNMR) can also determine the purity and concentration of natural compounds, including this compound, by integrating peak areas, which is useful for mixture analysis and standardization. creative-biostructure.commdpi.com Solid-state NMR (ssNMR) is employed for samples that cannot be dissolved, such as certain plant materials. mdpi.com

Chromatographic Separations Coupled with Detection (e.g., LC-MS, GC-MS)

Chromatographic techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the separation and detection of this compound and related compounds within complex matrices. creative-proteomics.comresearchgate.net These hyphenated techniques provide both separation power and detailed molecular information.

LC-MS is widely used for analyzing non-volatile and thermally labile compounds like many alkaloids, including this compound. nih.govacs.orgnih.govnih.gov It prevents thermal decomposition of N-oxides and offers important structural information. acs.org LC-MS/MS, specifically, can perform highly sensitive and selective quantification of compounds. acs.orgnih.govscirp.org For instance, LC-MS/MS methods have been developed for the simultaneous analysis of various alkaloids with high sensitivity and specificity. scirp.orgmdpi.com

GC-MS is suitable for volatile metabolites and has been used in metabolomics studies, although its applicability to some secondary metabolites like certain alkaloids can be limited compared to LC-MS due to volatility requirements. nih.govnih.gov However, for volatile components of extracts (e.g., essential oils), GC-MS is effective for identification and characterization. researchgate.net

The combination of these techniques, like LC-MS/MS and GC-MS, is critical for comprehensive metabolic profiling, enhancing the detection and resolution of molecular species in complex samples. researchgate.netcreative-proteomics.comnih.gov

Spectroscopic Techniques for In Situ Analysis

Spectroscopic techniques provide rapid, non-destructive, and often in situ (on-site) analysis, offering insights into the chemical composition without extensive sample preparation. While direct in situ analysis of this compound itself might be challenging, general spectroscopic methods are applied to natural products within their native environment or complex mixtures.

Application in Metabolomics and Chemical Profiling Studies

Metabolomics and chemical profiling are crucial fields where the aforementioned analytical methodologies are extensively applied to this compound research. Metabolomics involves the large-scale study of small molecules (metabolites) within a biological system, aiming to profile, identify, and quantify the vast array of metabolites produced by plant species. nih.govinteresjournals.org

For this compound, a plant-derived alkaloid, metabolomics allows researchers to delve into its composition and variability within medicinal plants. creative-proteomics.com Using advanced MS and NMR techniques, metabolomics provides precise identification and quantification of bioactive compounds like alkaloids, enhancing the understanding of their presence and concentration in plant samples. creative-proteomics.compensoft.net This is instrumental in understanding how plants adjust their metabolism, identifying key metabolites, and aiding in the discovery and characterization of novel bioactive compounds. interesjournals.org

Metabolomics provides comprehensive metabolic profiles that offer insights into the physiological and biochemical state of the plant and can be used for quality control, authentication, and assessing the variability of natural products. creative-proteomics.cominteresjournals.orgresearchgate.net It also aids in chemical ecology, studying interactions between plants and their environment based on chemical profiles. researchgate.net The integration of LC-HRMS and NMR data, often assisted by bioinformatics tools and multivariate statistical analyses (e.g., PCA, hierarchical clustering), is fundamental to processing complex metabolomic datasets and identifying relationships between metabolites. interesjournals.orgpensoft.netresearchgate.netmcgill.ca

Future Directions and Research Opportunities

Elucidation of Undiscovered Biological Activities

While Murranimbine has demonstrated antimicrobial, antioxidant, and anti-inflammatory effects, its full spectrum of biological activities remains to be elucidated researchgate.netwikipedia.org. Future research should aim to systematically screen this compound against a broader range of biological targets and disease models. Given its classification as a carbazole (B46965) alkaloid, a class known for diverse pharmacological actions including anti-tumor and anti-epileptic properties, there is considerable potential to uncover novel therapeutic applications researchgate.net. Studies could explore its effects on various cellular pathways, enzyme inhibition, or receptor modulation that extend beyond its currently established activities. For instance, its identification as a resistance-related metabolite in barley suggests potential roles in plant defense mechanisms, which could lead to agricultural applications or new antimicrobial strategies nih.govuni.lu.

Advanced Mechanistic Insights at the Molecular Level

Understanding this compound's precise molecular mechanisms of action is paramount for its rational development. While initial studies have shed light on its anti-inflammatory mechanisms, further investigations are needed to delineate its specific cellular targets, binding sites, and downstream signaling pathways researchgate.net. Advanced techniques such as molecular docking, computational modeling, and protein-ligand interaction studies can provide detailed insights into how this compound interacts with biological macromolecules plantaedb.comresearchgate.net. Research could focus on identifying key proteins or enzymes that this compound modulates, unraveling the atomic-level interactions (e.g., hydrogen bonding, hydrophobic interactions) that dictate its biological effects researchgate.net. Such detailed mechanistic understanding is crucial for optimizing its activity and minimizing potential off-target effects.

Development of this compound as a Research Probe or Lead Compound

This compound's established biological activities position it as a strong candidate for development as a research probe or a lead compound in drug discovery programs researchgate.netresearchgate.net. Future efforts can focus on chemical modifications and structural-activity relationship (SAR) studies to enhance its potency, selectivity, and pharmacokinetic properties. By creating analogs with subtle structural variations, researchers can identify the pharmacophore responsible for specific activities, thereby developing more potent and targeted agents. The journey from a natural product to a drug involves extensive characterization and optimization, and this compound's unique scaffold offers a compelling starting point for the discovery of new therapeutic agents or chemical tools to investigate biological processes.

Integration of Omics Technologies in this compound Research

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, represents a powerful future direction for this compound research nih.gov. Metabolomics studies have already identified this compound as a resistance-related metabolite in barley, underscoring its role in complex biological systems nih.govuni.lu. Integrating these high-throughput technologies can provide a holistic view of this compound's effects on living organisms or cells. For instance, transcriptomic analysis can reveal changes in gene expression profiles in response to this compound treatment, while proteomics can identify altered protein levels or modifications. Combining metabolomics with transcriptomics can help correlate changes in metabolite levels with gene expression, offering deeper insights into the biochemical pathways influenced by this compound. This multi-omics approach can unveil intricate networks of interactions and biochemical responses, accelerating the discovery of new biological activities and mechanistic insights.

Q & A

Q. How to address reproducibility challenges in this compound pharmacokinetic studies?

  • Methodological Answer : Standardize protocols for blood sampling (time points, anticoagulants) and storage (−80°C). Use a validated LC-MS/MS method with deuterated internal standards. Perform matrix effect studies (plasma vs. buffer) and cross-validate results in two independent labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.